Calcium acetylacetonate
Overview
Description
Calcium acetylacetonate is a coordination complex derived from the acetylacetonate anion and calcium ions. It is commonly used in various industrial and scientific applications due to its stability and reactivity. The compound is known for forming a six-membered chelate ring with the metal ion, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium acetylacetonate typically involves the reaction of calcium chloride with acetylacetone in the presence of a base. One common method includes the following steps :
- Reacting an aqueous solution of calcium chloride with sodium hydroxide to form calcium hydroxide.
- Adding acetylacetone to the calcium hydroxide in methanol and refluxing the mixture.
- Filtering and drying the product to obtain this compound.
Industrial Production Methods: In industrial settings, the production of high-brightness this compound involves additional steps to remove impurities such as iron and manganese. This is achieved by oxidizing these impurities and filtering them out before reacting calcium chloride with acetylacetone .
Chemical Reactions Analysis
Types of Reactions: Calcium acetylacetonate can undergo various chemical reactions, including:
Substitution Reactions: The acetylacetonate ligand can be replaced by other ligands in the presence of suitable reagents.
Complex Formation: It can form complexes with other metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Bases: Sodium hydroxide is commonly used to prepare calcium hydroxide from calcium chloride.
Solvents: Methanol is often used as a solvent for the reaction with acetylacetone.
Major Products: The primary product of these reactions is this compound itself, which can be further used to form other metal complexes or as a catalyst in various chemical processes .
Scientific Research Applications
Calcium acetylacetonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in organic synthesis, including polymerization and hydrogenation reactions.
Nanoparticle Research: It serves as a precursor for the synthesis of nanoparticles.
Polymer Science: It is used in the preparation of polymers and as a stabilizer in PVC (Polyvinyl Chloride) production.
NMR Spectroscopy: It functions as a shift reagent in NMR spectroscopic studies.
Mechanism of Action
The mechanism of action of calcium acetylacetonate involves the formation of a stable chelate ring with the metal ion. This stability allows it to act as an effective catalyst and stabilizer in various chemical reactions. The acetylacetonate ligand binds to the metal ion through its oxygen atoms, forming a six-membered ring that enhances the compound’s reactivity and stability .
Comparison with Similar Compounds
- Zinc Acetylacetonate
- Aluminium Acetylacetonate
- Titanium Acetylacetonate
- Iron Acetylacetonate
Comparison: Calcium acetylacetonate is unique due to its specific applications in PVC stabilization and its role as a precursor in nanoparticle synthesis. Compared to other metal acetylacetonates, it offers distinct advantages in terms of cost and environmental impact, particularly in the production of non-toxic plastic stabilizers .
Properties
IUPAC Name |
calcium;(Z)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZYYQMPRQKMAC-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014817 | |
Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19372-44-2 | |
Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(pentane-2,4-dionato)calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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